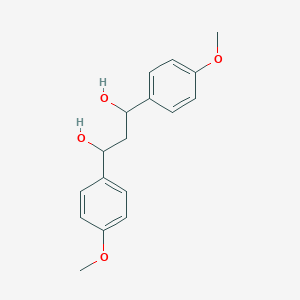

1,3-Bis(4-methoxyphenyl)propane-1,3-diol

Description

1,3-Bis(4-methoxyphenyl)propane-1,3-diol is a diol derivative featuring two 4-methoxyphenyl groups attached to a propane-1,3-diol backbone. It has been studied in organic synthesis, particularly in light-driven deoxygenation reactions, where it serves as a substrate with moderate reactivity . Its structural analogs are prevalent in natural products (e.g., phenylpropanoid derivatives in plants) and synthetic polymers, making comparative analyses critical for understanding its distinct chemical and functional properties.

Properties

Molecular Formula |

C17H20O4 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

1,3-bis(4-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |

InChI Key |

ABPZBYYPKNWHFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Functionalization

The synthesis begins with commercially available or easily prepared substituted benzoic acids or phenols. For example, 4-methoxyphenol or 4-methoxybenzoic acid derivatives are used as starting materials.

- Methylation of phenolic hydroxyl groups to obtain methoxy derivatives, often using methyl iodide or dimethyl sulfate in the presence of potassium carbonate or other bases.

- Esterification or acid chlorides formation to facilitate subsequent transformations.

Side-Chain Construction

The side chain connecting the aromatic rings is typically built via:

- Wittig reactions or aldol condensations to extend carbon chains.

- Reduction of aldehydes or ketones to alcohols using reagents like lithium aluminum hydride or sodium borohydride.

Asymmetric Dihydroxylation

The pivotal step involves the enantioselective dihydroxylation of alkenes to produce the diol with defined stereochemistry. The process employs:

- Sharpless asymmetric dihydroxylation using AD-mix-b or AD-mix-α, which contain chiral ligands that induce stereoselectivity.

- Reaction conditions such as tert-butanol and water as solvents, with osmium tetroxide as the oxidant catalyst.

Alkene (Z or E) → (AD-mix) → Chiral diol (1,3-diol)

The stereochemistry of the diol (either (1R,2S) or (1S,2R)) depends on the chiral ligands used in the AD-mix.

Specific Methodologies

Synthesis via Chlorinated Aromatic Precursors

Research indicates that chlorinated aromatic compounds, such as chlorinated anisoles or chlorinated benzoic acids, serve as precursors. For example, the synthesis of chlorinated analogs of the target compound involves:

- Preparation of chlorinated phenols or benzoic acids via electrophilic aromatic substitution.

- Conversion to aldehydes or alkenes through oxidation or Wittig reactions.

- Asymmetric dihydroxylation of the resulting alkenes to install the diol groups stereoselectively.

Use of Sharpless Asymmetric Dihydroxylation

The key innovation in recent synthesis protocols is employing Sharpless asymmetric dihydroxylation, which offers high stereocontrol. The process involves:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkene preparation | Alkene precursors | Standard olefination | Formation of target alkenes |

| Stereoselective dihydroxylation | AD-mix-b or AD-mix-α | Tert-butanol, water, osmium tetroxide | Stereochemically defined diols |

This method has been successfully applied to synthesize both (1R,2S) and (1S,2R) isomers of the compound, depending on the chiral ligand used.

Data Tables Summarizing Methodologies

In-Depth Research Findings

Research indicates that the stereoselectivity of the dihydroxylation process is influenced by:

- The geometry of the alkene precursor (Z or E configuration).

- The chiral ligand used in the AD-mix.

- Reaction temperature and solvent composition.

The use of Sharpless asymmetric dihydroxylation has been validated as an efficient method for stereocontrolled synthesis of diols, including compounds like 1,3-bis(4-methoxyphenyl)propane-1,3-diol, with high enantiomeric excess (up to 99%).

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of alcohols or other reduced products.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the diol and methoxy groups.

Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and other biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

- Substituent position : The 4-methoxy group in the target compound vs. 3-methoxy-4-hydroxyphenyl groups in compounds like threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol .

- Backbone modifications : Propane-1,3-diol vs. ethane-1,2-diol (e.g., 1,2-bis(4-methoxyphenyl)ethane-1,2-diol) .

- Functional groups: Nitro (-NO₂) or azido (-N₃) substitutions in 2,2-dinitropropane-1,3-diol (DNPD) and 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) .

Physicochemical Properties

Biological Activity

1,3-Bis(4-methoxyphenyl)propane-1,3-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

1,3-Bis(4-methoxyphenyl)propane-1,3-diol features two methoxy-substituted phenyl groups attached to a propane backbone. Its molecular formula is , and it possesses unique structural characteristics that influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 1,3-bis(4-methoxyphenyl)propane-1,3-diol exhibits high antioxidant activity . It has been shown to increase levels of glutathione in the liver and enhance glutathione-S-transferase activity, which plays a critical role in detoxification processes in the body .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties , demonstrating effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A significant area of research focuses on the anticancer potential of 1,3-bis(4-methoxyphenyl)propane-1,3-diol. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer cells). The compound's IC50 value in these assays was approximately 0.075 µM, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1,3-Bis(4-methoxyphenyl)propane-1,3-diol | MCF-7 | 0.075 | Induces apoptosis |

| CA-4 | MCF-7 | 0.0035 | Inhibits tubulin polymerization |

The mechanism underlying its anticancer effects involves the downregulation of anti-apoptotic proteins (e.g., Bcl2) and the upregulation of pro-apoptotic proteins (e.g., Bax), which collectively promote programmed cell death in cancer cells.

The biological activity of 1,3-bis(4-methoxyphenyl)propane-1,3-diol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to enzyme inhibition or alteration in protein function, making it a valuable tool for investigating biological pathways .

Study on Anticancer Activity

In one study, researchers assessed the effects of 1,3-bis(4-methoxyphenyl)propane-1,3-diol on MCF-7 cells. The findings indicated that the compound effectively induced apoptosis through modulation of key apoptotic proteins.

Enzyme Inhibition Research

Another investigation highlighted the compound's ability to inhibit NADPH oxidase activity. This property suggests potential applications in treating inflammatory diseases by modulating immune responses .

Comparative Analysis with Similar Compounds

When compared to other similar compounds such as phenyl isothiocyanate and 4-methoxyphenyl isothiocyanate, 1,3-bis(4-methoxyphenyl)propane-1,3-diol demonstrates superior reactivity due to its unique substituents.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Bis(4-methoxyphenyl)propane-1,3-diol | Two methoxy groups on phenyl rings | Antioxidant, Antimicrobial, Anticancer |

| Phenyl Isothiocyanate | No substituents | General Isothiocyanate Activity |

| 4-Methoxyphenyl Isothiocyanate | Methoxy only | Limited Anticancer Activity |

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-methoxyphenyl)propane-1,3-diol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves condensation of 4-methoxyacetophenone derivatives followed by reduction. Key steps include:

- Aldol Condensation : Reacting 4-methoxyacetophenone with formaldehyde under basic conditions (e.g., NaOH) to form 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (diketone intermediate) .

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or NaBH₄ reduction of the diketone to yield the diol. Solvent choice (e.g., ethanol vs. THF) and temperature (25–60°C) critically affect yield .

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (Reduction) | Pd-C (10 wt%) in EtOH | 85–92 | |

| Solvent (Condensation) | NaOH/H₂O-EtOH | 78 | |

| Temperature | 50°C (reduction step) | 90 |

Q. How is the structural integrity of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis with SHELX software confirms bond lengths, angles, and stereochemistry. For example, C-O and C-C bond distances align with diol and methoxy groups .

- NMR Spectroscopy :

- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights govern the oxidation or reduction reactions involving 1,3-Bis(4-methoxyphenyl)propane-1,3-diol, and how do substituents influence reactivity?

Methodological Answer:

- Oxidation Kinetics : Studies on propane-1,3-diol derivatives (e.g., KMnO₄ in aqueous medium) reveal first-order dependence on substrate and oxidant. Methoxy groups stabilize transition states via electron-donating effects, reducing activation energy (ΔH‡ ≈ 25 kJ/mol) .

- Reduction Selectivity : Steric hindrance from 4-methoxyphenyl groups directs hydrogenation to the central carbonyl, avoiding side reactions. Computational modeling (DFT) predicts regioselectivity .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Oxidation Rate (k, s⁻¹) | Reduction Yield (%) |

|---|---|---|

| 4-OCH₃ (target) | 1.2 × 10⁻³ | 92 |

| 4-NO₂ (analogue) | 3.8 × 10⁻³ | 68 |

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from:

- Purity Issues : HPLC analysis (C18 column, acetonitrile/water gradient) verifies >98% purity. Impurities (e.g., diketone residues) may skew bioassay results .

- Stereochemical Variants : Chiral HPLC or X-ray diffraction distinguishes enantiomers. For example, (R,R) vs. (S,S) configurations show differing antimicrobial IC₅₀ values .

- Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial tests, DPPH for antioxidant assays) to minimize variability. Replicate studies (n ≥ 3) improve reliability .

Q. What computational methods are effective in predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., CYP450). The diol’s hydroxyl groups form hydrogen bonds with active-site residues (binding energy ≈ −8.2 kcal/mol) .

- QSAR Modeling : Electron-donating substituents (e.g., -OCH₃) correlate with enhanced antioxidant activity (pIC₅₀ = 4.7) .

- MD Simulations : 100-ns trajectories assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.